molecular formula C20H32O2 B15132318 8(14)-Abietenic acid CAS No. 19407-37-5

8(14)-Abietenic acid

Cat. No.: B15132318
CAS No.: 19407-37-5
M. Wt: 304.5 g/mol
InChI Key: BTAURFWABMSODR-NZODBCNPSA-N
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Description

8(14)-Abietenic acid is a naturally occurring diterpenoid resin acid found in the oleoresin of coniferous trees. It is a member of the abietane family of diterpenes and is known for its various biological activities. The compound has a molecular formula of C20H30O2 and is characterized by its tricyclic structure with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8(14)-Abietenic acid typically involves the oxidation of abietic acid, which is another diterpenoid resin acid. The oxidation can be carried out using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the extraction of abietic acid from pine resin followed by its chemical oxidation. The process includes:

  • Extraction of pine resin.
  • Purification of abietic acid.
  • Oxidation of abietic acid to this compound using suitable oxidizing agents.

Chemical Reactions Analysis

Types of Reactions: 8(14)-Abietenic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The carboxylic acid group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Various oxidized derivatives of this compound.

    Reduction: 8(14)-Abietenol.

    Esterification: Esters of this compound.

Scientific Research Applications

8(14)-Abietenic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of various diterpenoid derivatives.

    Biology: Studied for its antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory treatments.

    Industry: Used in the production of varnishes, adhesives, and other resin-based products.

Mechanism of Action

The mechanism of action of 8(14)-Abietenic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. The compound’s carboxylic acid group plays a crucial role in its binding to target proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

    Abietic Acid: A precursor to 8(14)-Abietenic acid with similar biological activities.

    Dehydroabietic Acid: Another oxidized derivative of abietic acid with distinct properties.

    Pimaric Acid: A related diterpenoid resin acid with different structural features.

Uniqueness of this compound: this compound is unique due to its specific tricyclic structure and the presence of a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

19407-37-5

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(1R,4aR,4bS,7S,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-14,16-17H,5-11H2,1-4H3,(H,21,22)/t14-,16+,17-,19-,20-/m1/s1

InChI Key

BTAURFWABMSODR-NZODBCNPSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C

Canonical SMILES

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C

Origin of Product

United States

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